
1-Propanol, 2,3-bis-(methylthio)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanol, 2,3-bis-(methylthio): is an organic compound with the molecular formula C5H12OS2 and a molecular weight of 152.278 g/mol . This compound is characterized by the presence of two methylthio groups attached to the second and third carbon atoms of a propanol backbone. It is a sulfur-containing compound that is often used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propanol, 2,3-bis-(methylthio) can be synthesized through the reaction of methyl mercaptan with acrolein . This reaction is typically carried out under controlled conditions to ensure the proper stoichiometry and to manage the exothermic nature of the reaction . The reaction proceeds as follows: [ \text{CH}_2=\text{CHCHO} + 2\text{CH}_3\text{SH} \rightarrow \text{CH}_3\text{SCH}_2\text{CH}(\text{SCH}_3)\text{OH} ]
Industrial Production Methods: In industrial settings, the production of 1-Propanol, 2,3-bis-(methylthio) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and controlled temperature and pressure conditions are common practices to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Propanol, 2,3-bis-(methylthio) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its corresponding thiols.
Substitution: The methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2).
Major Products:
Oxidation products: Sulfoxides, sulfones.
Reduction products: Thiols.
Substitution products: Various substituted propanols depending on the reagents used
Scientific Research Applications
Chemistry: 1-Propanol, 2,3-bis-(methylthio) is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various chemical reactions to produce desired compounds .
Biology: In biological research, this compound is used to study the effects of sulfur-containing compounds on biological systems. It is also used in the synthesis of biologically active molecules .
Medicine: Its unique structure allows for the exploration of new pharmacological activities .
Industry: 1-Propanol, 2,3-bis-(methylthio) is used in the production of flavors and fragrances. It imparts a meaty, grilled cheese, sweet, onion, or vegetable flavor to various food products .
Mechanism of Action
The mechanism of action of 1-Propanol, 2,3-bis-(methylthio) involves its interaction with biological molecules and cellular pathways. It can inhibit the growth of certain fungal pathogens by impairing spore viability and membrane integrity. This compound increases the leakage of nucleic acids, proteins, and malondialdehyde (MDA) in fungal cells, leading to cell death . Additionally, it enhances the antioxidant enzyme activity in treated cells, providing protection against oxidative stress .
Comparison with Similar Compounds
3-Methylthio-1-propanol: Another sulfur-containing compound with similar flavor properties.
3-Methylthio-propionaldehyde: Used in the synthesis of various organic compounds.
Methional: A related compound with similar chemical properties
Uniqueness: 1-Propanol, 2,3-bis-(methylthio) is unique due to the presence of two methylthio groups, which impart distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
15205-69-3 |
|---|---|
Molecular Formula |
C5H12OS2 |
Molecular Weight |
152.3 g/mol |
IUPAC Name |
2,3-bis(methylsulfanyl)propan-1-ol |
InChI |
InChI=1S/C5H12OS2/c1-7-4-5(3-6)8-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
NWIGMDHZYOQICC-UHFFFAOYSA-N |
Canonical SMILES |
CSCC(CO)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


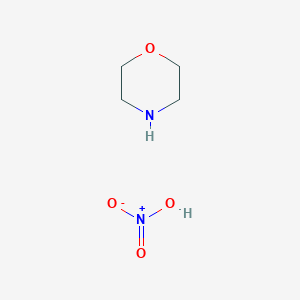

![3-[Bis(methylsulfanyl)methylidene]thiolan-2-one](/img/structure/B14715952.png)

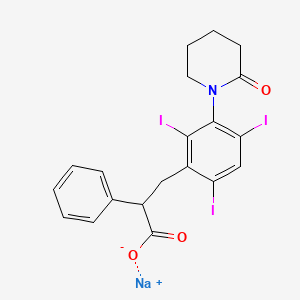


![5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B14715995.png)

![11-Methyl-11h-indeno[1,2-b]quinoxalin-11-ol](/img/structure/B14716004.png)
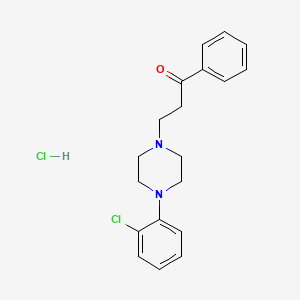
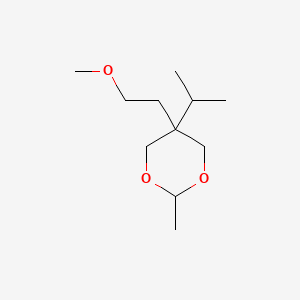
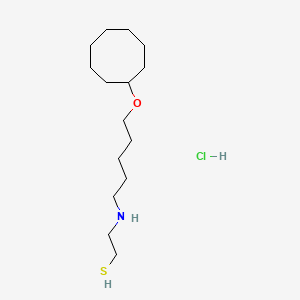
![Benzamide, N-phenyl-N-[phenyl(phenylimino)methyl]-](/img/structure/B14716024.png)
